molecular formula C17H16ClN5O2S B2490676 2-{[1-(5-chloro-2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide CAS No. 878696-84-5

2-{[1-(5-chloro-2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B2490676
CAS No.: 878696-84-5
M. Wt: 389.86
InChI Key: LTSHCRLHZRFSSV-UHFFFAOYSA-N
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Description

2-{[1-(5-chloro-2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a sulfanyl group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(5-chloro-2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the formation of the tetrazole ring, followed by the introduction of the sulfanyl group and subsequent acylation to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and resource efficiency. Advanced techniques such as microwave-assisted synthesis and green chemistry principles may be employed to enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(5-chloro-2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

2-{[1-(5-chloro-2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[1-(5-chloro-2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{[1-(5-chloro-2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide include other tetrazole derivatives and compounds with sulfanyl groups. Examples include:

  • 2-{[1-(5-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-phenylacetamide
  • 2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2S/c1-11-6-7-12(18)8-15(11)23-17(20-21-22-23)26-10-16(24)19-13-4-3-5-14(9-13)25-2/h3-9H,10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSHCRLHZRFSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=NN=N2)SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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